

# physical and chemical properties of 1-(5-Bromo-2,4-difluorophenyl)ethanone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(5-Bromo-2,4-difluorophenyl)ethanone

Cat. No.: B059624

[Get Quote](#)

## An In-depth Technical Guide to 1-(5-Bromo-2,4-difluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **1-(5-Bromo-2,4-difluorophenyl)ethanone**, a key intermediate in medicinal chemistry. This document details experimental protocols for its synthesis and purification, along with an analysis of its spectroscopic characteristics. Furthermore, it explores the applications of this compound in drug discovery, particularly as a building block for the development of kinase inhibitors.

### Introduction

**1-(5-Bromo-2,4-difluorophenyl)ethanone**, with the CAS number 874799-90-1, is a halogenated aromatic ketone. Its trifunctional nature, featuring a reactive ketone group, an aryl bromide suitable for cross-coupling reactions, and the electron-withdrawing fluorine atoms that modulate the reactivity of the aromatic ring, makes it a versatile building block in organic synthesis. This guide aims to be a thorough resource for researchers utilizing this compound in their work.

## Physical and Chemical Properties

While specific experimental data for the melting point, boiling point, and density of **1-(5-Bromo-2,4-difluorophenyl)ethanone** are not readily available in the cited literature, data for the closely related compound 1-(5-Bromo-2-fluorophenyl)ethanone can provide an estimation. It is important to note that the additional fluorine atom in the target compound will likely influence these values.

Table 1: Physical and Chemical Properties of **1-(5-Bromo-2,4-difluorophenyl)ethanone** and a Related Compound

Property	Value for 1-(5-Bromo-2,4-difluorophenyl)ethanone	Value for 1-(5-Bromo-2-fluorophenyl)ethanone (for comparison)
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrF <sub>2</sub> O[1][2]	C <sub>8</sub> H <sub>6</sub> BrFO
Molecular Weight	235.03 g/mol [1][2]	217.04 g/mol
CAS Number	874799-90-1[1][2]	198477-89-3
Appearance	Reported as a solid.	White powder.
Melting Point	Not specified.	42 °C
Boiling Point	Not specified.	251 °C
Density	Not specified.	1.535 g/cm <sup>3</sup>
Solubility	Not specified.	Slightly soluble in water.

## Experimental Protocols

### Synthesis via Friedel-Crafts Acylation

A common method for the synthesis of **1-(5-Bromo-2,4-difluorophenyl)ethanone** is the Friedel-Crafts acylation of 1-bromo-2,4-difluorobenzene.[3]

#### 3.1.1. Materials and Reagents

- 1-Bromo-2,4-difluorobenzene

- Acetyl chloride
- Anhydrous Aluminum chloride ( $\text{AlCl}_3$ )
- Ethyl acetate ( $\text{EtOAc}$ )
- Petroleum ether
- Hydrochloric acid ( $\text{HCl}$ )
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ice

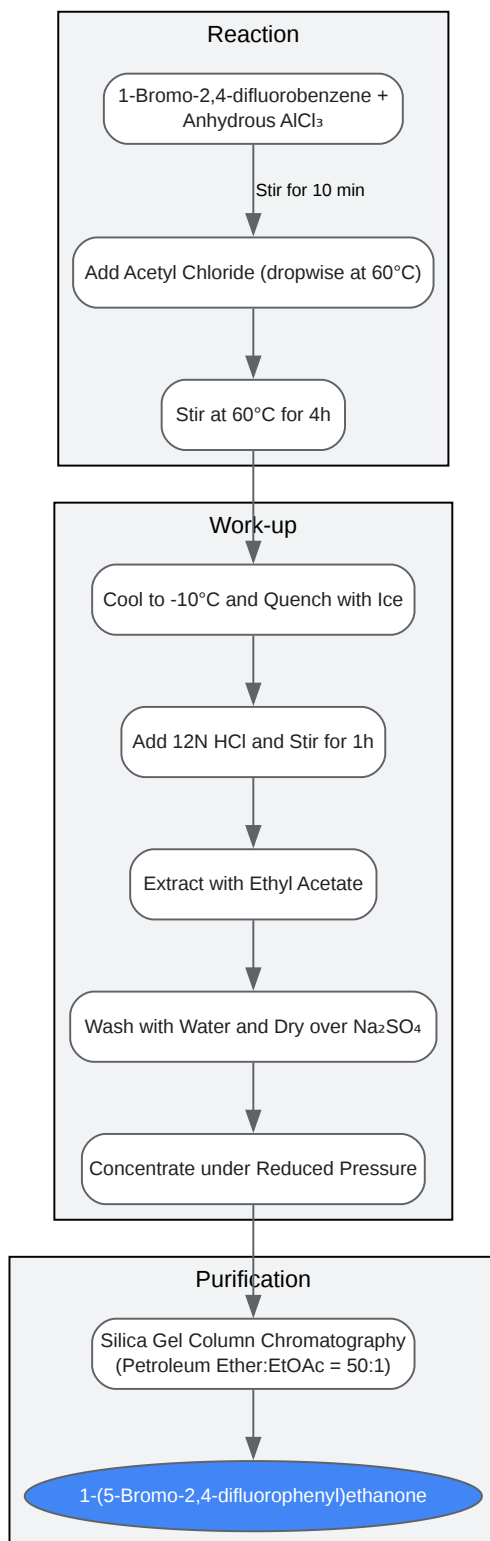
### 3.1.2. Procedure<sup>[3]</sup>

- To a solution of 1-bromo-2,4-difluorobenzene in a suitable reaction vessel, add anhydrous aluminum chloride.
- Stir the mixture at 60 °C for 10 minutes.
- Slowly add acetyl chloride dropwise to the reaction mixture, maintaining the temperature at 60 °C.
- Continue stirring the reaction mixture at 60 °C for 4 hours.
- After the reaction is complete, cool the mixture to -10 °C.
- Slowly quench the reaction by the addition of ice, ensuring the temperature does not rise significantly.
- Add 12N  $\text{HCl}$  and stir the mixture for 1 hour at room temperature.
- Extract the product into ethyl acetate.
- Wash the organic layer with water, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and filter.
- Concentrate the organic phase under reduced pressure.

- Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (50:1) as the eluent to yield **1-(5-Bromo-2,4-difluorophenyl)ethanone**.

### 3.1.3. Experimental Workflow Diagram

## Synthesis Workflow of 1-(5-Bromo-2,4-difluorophenyl)ethanone

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **1-(5-Bromo-2,4-difluorophenyl)ethanone**.

## Spectroscopic Analysis

While specific spectra for **1-(5-Bromo-2,4-difluorophenyl)ethanone** were not found in the search results, an interpretation of the expected spectroscopic data can be made based on its structure and data from analogous compounds.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl protons.

- **Aromatic Protons (Ar-H):** Two signals are expected in the aromatic region (typically  $\delta$  7.0-8.5 ppm). Due to the fluorine and bromine substituents, these protons will exhibit complex splitting patterns (doublets of doublets or triplets of doublets) due to both H-H and H-F coupling.
- **Methyl Protons (-CH<sub>3</sub>):** A singlet for the three methyl protons is expected, likely in the region of  $\delta$  2.5-2.7 ppm. A slight downfield shift is anticipated due to the deshielding effect of the adjacent carbonyl group. For the related compound 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone, the methyl group appears as a doublet at  $\delta$  2.65 ppm.<sup>[4]</sup>

### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

- **Carbonyl Carbon (C=O):** A signal for the carbonyl carbon is expected in the downfield region of the spectrum, typically around  $\delta$  190-200 ppm.
- **Aromatic Carbons (Ar-C):** Six distinct signals are expected for the aromatic carbons. The chemical shifts will be influenced by the attached halogens, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants.
- **Methyl Carbon (-CH<sub>3</sub>):** An upfield signal for the methyl carbon is expected, typically in the range of  $\delta$  25-30 ppm.

## Mass Spectrometry

The mass spectrum should show a molecular ion peak ( $M^+$ ) corresponding to the molecular weight of the compound (235.03 g/mol). Due to the presence of bromine, a characteristic  $M+2$  peak of nearly equal intensity to the  $M^+$  peak will be observed, corresponding to the presence of the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes. Common fragmentation patterns for ketones involve cleavage adjacent to the carbonyl group. Expected fragments would include the loss of the methyl group ( $[M-15]^+$ ) and the acetyl group ( $[M-43]^+$ ).

## Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

- **C=O Stretch:** A strong absorption band is expected in the region of 1680-1700  $\text{cm}^{-1}$  corresponding to the carbonyl group of the ketone.
- **C-F Stretch:** Strong absorption bands for the C-F bonds are expected in the region of 1100-1300  $\text{cm}^{-1}$ .
- **C-Br Stretch:** A weaker absorption band for the C-Br bond is expected in the fingerprint region, typically below 800  $\text{cm}^{-1}$ .
- **Aromatic C-H Stretch:** Absorption bands for the aromatic C-H stretching vibrations are expected just above 3000  $\text{cm}^{-1}$ .
- **Aromatic C=C Stretch:** Absorption bands for the aromatic C=C bond stretching vibrations are expected in the region of 1450-1600  $\text{cm}^{-1}$ .

## Applications in Drug Development

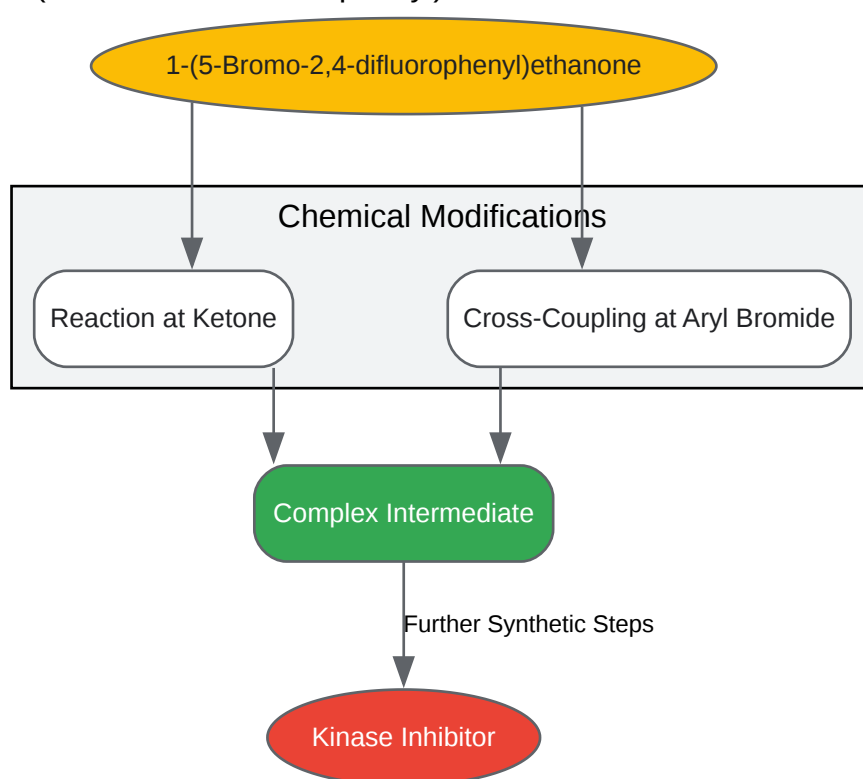
**1-(5-Bromo-2,4-difluorophenyl)ethanone** is a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its utility stems from the ability to selectively modify the different reactive sites on the molecule.

The aryl bromide moiety is particularly useful for introducing molecular diversity through various cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The ketone

functionality can be readily transformed into other functional groups or used as a handle for further elaboration of the molecular scaffold.

A significant application of this compound is in the synthesis of kinase inhibitors.[5][6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By utilizing **1-(5-Bromo-2,4-difluorophenyl)ethanone** as a starting material, medicinal chemists can construct complex heterocyclic systems that can effectively bind to the active site of specific kinases, thereby inhibiting their function.

#### Role of 1-(5-Bromo-2,4-difluorophenyl)ethanone in Kinase Inhibitor Synthesis



[Click to download full resolution via product page](#)

Caption: General synthetic strategy for utilizing **1-(5-Bromo-2,4-difluorophenyl)ethanone** as a scaffold for kinase inhibitors.

## Conclusion



**1-(5-Bromo-2,4-difluorophenyl)ethanone** is a strategically important chemical intermediate with significant applications in the synthesis of pharmaceutically active compounds. Its well-defined reactive sites allow for controlled and diverse chemical modifications, making it an invaluable tool for medicinal chemists. This guide has provided a detailed overview of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field of drug discovery and development.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-(5-Bromo-2,4-difluorophenyl)ethan-1-one | C<sub>8</sub>H<sub>5</sub>BrF<sub>2</sub>O | CID 20785359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 1-(5-Bromo-2,4-difluoro-phenyl)-ethanone synthesis - chemicalbook [chemicalbook.com]
- 4. CN104529735A - 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method - Google Patents [patents.google.com]
- 5. Characterization of synthetic routes to 'Bromo-DragonFLY' and benzodifuranyl isopropylamine homologues utilizing ketone intermediates. Part 1: synthesis of ketone precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FDA-approved small molecule kinase inhibitors-Part 1 [bocsci.com]
- To cite this document: BenchChem. [physical and chemical properties of 1-(5-Bromo-2,4-difluorophenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b059624#physical-and-chemical-properties-of-1-5-bromo-2-4-difluorophenyl-ethanone]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)